molecular formula C9H14O2 B14399061 6-Ethenylbicyclo[2.2.1]heptane-2,7-diol CAS No. 88404-76-6

6-Ethenylbicyclo[2.2.1]heptane-2,7-diol

Katalognummer: B14399061
CAS-Nummer: 88404-76-6
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: NZCRRRQPRGLCHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethenylbicyclo[221]heptane-2,7-diol is a bicyclic compound with a unique structure that includes an ethenyl group and two hydroxyl groups This compound is part of the larger family of bicyclo[22

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethenylbicyclo[2.2.1]heptane-2,7-diol can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched compounds.

Another method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the desired product using metallic sodium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification and isolation of the desired product. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethenylbicyclo[2.2.1]heptane-2,7-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

6-Ethenylbicyclo[2.2.1]heptane-2,7-diol has several applications in scientific research:

Wirkmechanismus

The mechanism by which 6-Ethenylbicyclo[2.2.1]heptane-2,7-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyl group can participate in various chemical reactions, further modulating the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Ethenylbicyclo[221]heptane-2,7-diol is unique due to its combination of an ethenyl group and two hydroxyl groups within a bicyclic framework

Eigenschaften

CAS-Nummer

88404-76-6

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

6-ethenylbicyclo[2.2.1]heptane-2,7-diol

InChI

InChI=1S/C9H14O2/c1-2-5-3-6-4-7(10)8(5)9(6)11/h2,5-11H,1,3-4H2

InChI-Schlüssel

NZCRRRQPRGLCHN-UHFFFAOYSA-N

Kanonische SMILES

C=CC1CC2CC(C1C2O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.